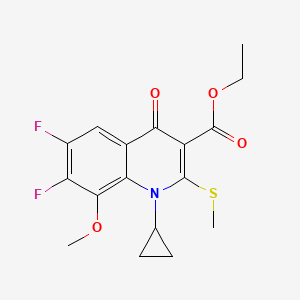
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the quinolone class of compounds, which are known for their broad spectrum of biological activities. This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, a methoxy group, and a methylthio group attached to a quinoline core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps. The starting materials often include substituted anilines and cyclopropyl ketones. The key steps in the synthesis may include:
Cyclization: Formation of the quinoline core through cyclization reactions.
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).
Methoxylation: Addition of the methoxy group using methanol and an acid catalyst.
Thiomethylation: Introduction of the methylthio group using methylthiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Halogen substitution reactions, particularly involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives:
1-Cyclopropyl-6,7-difluoro-8-methoxy-2,4(1H,3H)-quinazolinedione: Similar structure but lacks the carboxylate group.
Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-methylsulfinyl-4-oxoquinoline-3-carboxylate: Contains a methylsulfinyl group instead of a methylthio group.
Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate: Contains an additional fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17F2NO4S |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-2-methylsulfanyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C17H17F2NO4S/c1-4-24-17(22)11-14(21)9-7-10(18)12(19)15(23-2)13(9)20(8-5-6-8)16(11)25-3/h7-8H,4-6H2,1-3H3 |
Clave InChI |
KLHXTXHRUNCQAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C(C(=C(C=C2C1=O)F)F)OC)C3CC3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

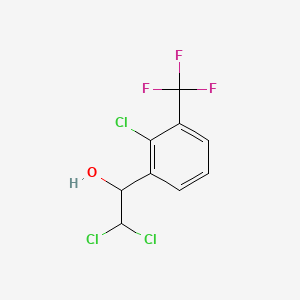
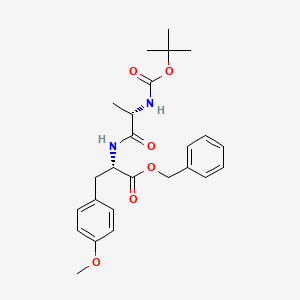
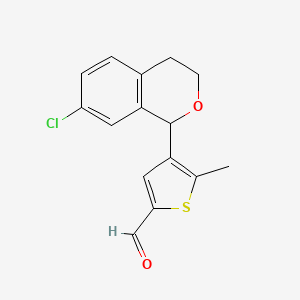


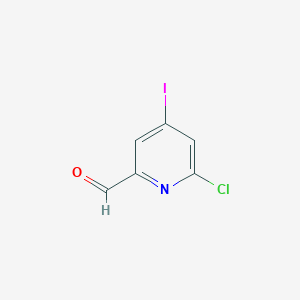
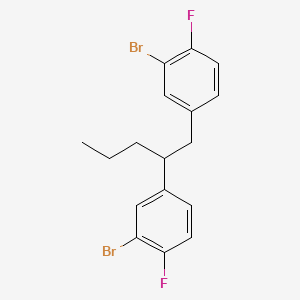
![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)


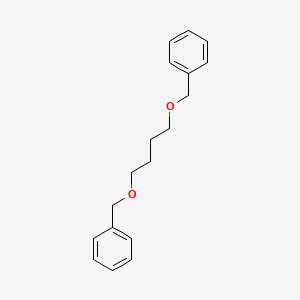
![(1R,7S)-2-Oxa-6-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B14021268.png)
